N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethylamine and methylated precursors.
Amination: The pyrimidine ring is then aminated to introduce the ethylamino group.
Coupling with Benzene Derivative: The aminated pyrimidine is coupled with a benzene derivative containing a trifluoromethyl group and a sulfonamide group under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: Products of oxidation.
Amines: Products of reduction.
Substituted Derivatives: Products of nucleophilic substitution.
Scientific Research Applications
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for developing new drugs with antibacterial and anti-inflammatory properties.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Pathway Modulation: It modulates inflammatory pathways, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Properties
Molecular Formula |
C20H20F3N5O2S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20F3N5O2S/c1-3-24-19-25-13(2)12-18(27-19)26-15-6-8-16(9-7-15)28-31(29,30)17-10-4-14(5-11-17)20(21,22)23/h4-12,28H,3H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
BPWKCGBJJXCGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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